molecular formula C17H17ClN2O3 B236328 N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide

Cat. No. B236328
M. Wt: 332.8 g/mol
InChI Key: HPOIBOIUYLNXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide, also known as CP94, is a synthetic compound that has been widely studied for its potential applications in scientific research. CP94 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor, which is involved in a range of physiological processes, including inflammation, immune response, and platelet aggregation.

Mechanism of Action

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide acts as a competitive antagonist of the PAF receptor, blocking the binding of PAF to the receptor and preventing downstream signaling events. The PAF receptor is involved in a range of cellular processes, including the release of inflammatory mediators, platelet aggregation, and immune response.
Biochemical and Physiological Effects:
N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide has been shown to have a range of biochemical and physiological effects in various experimental models. In animal models of inflammation, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the infiltration of immune cells into affected tissues. In models of asthma, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce airway hyperresponsiveness and inflammation. In models of sepsis, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide has been shown to improve survival rates and reduce organ damage.

Advantages and Limitations for Lab Experiments

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide has several advantages as a research tool, including its high potency and selectivity for the PAF receptor, as well as its ability to be administered orally or intravenously. However, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide also has some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for research on N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide and its applications. One area of interest is the development of more potent and selective PAF receptor antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the PAF receptor in other physiological processes, such as cancer progression and neurodegenerative diseases. Additionally, there is potential for the development of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide as a therapeutic agent for the treatment of inflammatory and immune-related diseases.

Synthesis Methods

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 2-chlorophenoxyacetic acid with 4-aminobenzophenone, followed by acetylation and amidation to produce the final product.

Scientific Research Applications

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide has been used extensively in scientific research to investigate the role of the PAF receptor in various physiological and pathological processes. Some of the areas of research where N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide has been applied include inflammation, asthma, sepsis, and cardiovascular disease.

properties

Product Name

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-[3-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C17H17ClN2O3/c1-2-16(21)19-12-6-5-7-13(10-12)20-17(22)11-23-15-9-4-3-8-14(15)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)

InChI Key

HPOIBOIUYLNXED-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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